molecular formula C11H20N2O B8743785 2-cyano-N-(2-ethylhexyl)acetamide CAS No. 63657-45-4

2-cyano-N-(2-ethylhexyl)acetamide

Cat. No. B8743785
CAS No.: 63657-45-4
M. Wt: 196.29 g/mol
InChI Key: YPRCVUGTLYFKAL-UHFFFAOYSA-N
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Patent
US04038065

Procedure details

To ethylcyanoacetate (141 g., 1.25 mole) is slowly added 2-ethylhexylamine (129 g., 1.0 mole) over a period of 0.5 hours. The solution is then gradually heated to 154° C. and the ethanol formed is collected over a period of 1.75 hours. The solution is then stripped of all volatiles boiling at or below 88° C./3.0 mm to give N-(2-ethylhexyl)cyanoacetamide, 201.5 g.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:8])[CH2:5][C:6]#[N:7])C.[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH2:13])[CH3:10]>C(O)C>[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH:13][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:10]

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
C(C)C(CN)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
154 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
is collected over a period of 1.75 hours
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
below 88° C./3.0 mm

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CNC(CC#N)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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